molecular formula C16H14Cl2N4OS B2567685 1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone CAS No. 477853-18-2

1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone

Cat. No.: B2567685
CAS No.: 477853-18-2
M. Wt: 381.28
InChI Key: GNMLVVMPZBEFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone ( 477853-18-2) is a high-value chemical building block with a molecular formula of C16H14Cl2N4OS and a molecular weight of 381.300 g/mol . This compound features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets . The 1,2,4-triazole moiety is a significant pharmacophore present in numerous FDA-approved drugs and is extensively investigated for its wide range of pharmacological activities, including potential as antifungal, anticancer, and anti-inflammatory agents . Furthermore, the methylsulfanyl group attached to the triazole ring represents a sulfur (SVI)-containing functional group. Such sulfur-based motifs, including sulfonamides and sulfonyl groups, are of profound importance in drug discovery due to their electron-withdrawing nature, hydrolytic stability, and presence in over 150 FDA-approved therapeutics for conditions ranging from infections to cancer and diabetes . Researchers utilize this compound as an advanced intermediate in the synthesis and exploration of novel bioactive molecules. Its structure offers opportunities for further derivatization, making it a valuable tool for conducting structure-activity relationship (SAR) studies in various drug discovery programs . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4OS/c1-21-14(19-20-16(21)24-2)12-4-3-7-22(15(12)23)9-10-5-6-11(17)8-13(10)18/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMLVVMPZBEFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Core Structure Triazole Substituents Aromatic Group Key Functional Differences
Target Compound Pyridinone 4-methyl, 5-methylsulfanyl 2,4-dichlorobenzyl Reference standard for comparison
1-(4-Chlorophenyl)-3-[4-ethyl-5-(propadienylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone Pyridazinone 4-ethyl, 5-propadienylsulfanyl 4-chlorophenyl Pyridazinone core; propargyl chain introduces alkyne reactivity
5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone Pyridinone 4-allyl, 5-sulfanyl Benzyl Allyl group enhances flexibility; reduced halogenation decreases lipophilicity
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone Triazole-ethanone 4-(4-chlorophenyl), 5-pyridinyl Pyrrolidinyl ethanone Pyridine and pyrrolidine substituents alter solubility and hydrogen-bonding capacity
3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one Pyridinone 4-methyl, 5-sulfanyl 3-(trifluoromethyl)benzyl Trifluoromethyl group increases electronegativity and metabolic stability

Stability and Reactivity

  • The methylsulfanyl group in the target compound provides moderate electron-withdrawing effects, stabilizing the triazole ring against hydrolysis compared to sulfhydryl (-SH) analogs .
  • The trifluoromethyl group in enhances resistance to oxidative metabolism, a critical factor in drug design.

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